carboxyamiden

Carboxamidines are a class of organic compounds characterized by the presence of an amino group (-NH2) attached to a carbonyl group (C=O). These molecules can be prepared through various synthetic methods, including amidination reactions where carboxylic acids or their derivatives react with primary amines. Carboxamidines find applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science due to their unique functional groups which enable the design of compounds with specific properties.

In pharmaceutical research, carboxamidines are often used as precursors for drug synthesis because they can be readily converted into various bioactive molecules through chemical modifications. Their amino group allows for easy attachment of functional groups or substitution reactions that can tailor the molecule's pharmacological profile. In agrochemicals, these compounds may serve as intermediates in the development of herbicides and pesticides due to their potential insecticidal or fungicidal properties.

The structural versatility of carboxamidines makes them highly useful in materials science, where they can be incorporated into polymers for enhancing properties like thermal stability, mechanical strength, or optical transparency. Additionally, these compounds have shown promise in catalytic applications and as precursors in supramolecular chemistry due to their ability to form hydrogen bonds with other molecules.

Overall, carboxamidines represent an important class of organic intermediates that find application across multiple industries through their unique reactivity and structural diversity.

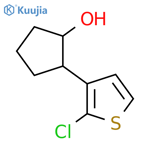

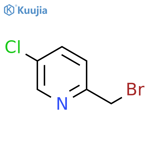

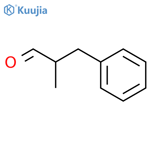

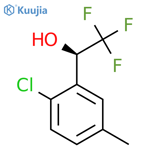

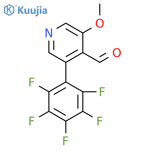

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

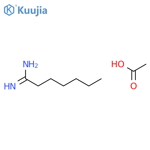

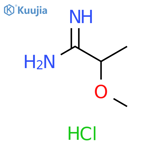

acetic acid; heptanamidine | 95093-94-0 | C7H16N2 |

|

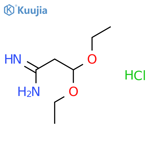

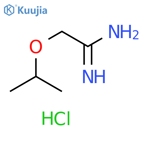

3,3-Diethoxypropanamidine hydrochloride | 1221342-27-3 | C7H17ClN2O2 |

|

2-fluoroethanimidamide hydrochloride | 381-63-5 | C2H5FN2 |

|

N'-methylethanimidamide hydrochloride | 76438-78-3 | C3H9ClN2 |

|

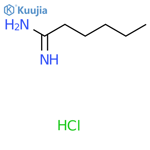

hexanimidamide hydrochloride | 64285-96-7 | C6H15ClN2 |

|

3-methylpentanimidamide hydrochloride | 816469-56-4 | |

|

2-methoxypropanimidamide hydrochloride | 3191-79-5 | C4H11ClN2O |

|

2-(propan-2-yloxy)ethanimidamide hydrochloride | 1423033-48-0 | C5H13ClN2O |

|

2-(methylsulfanyl)ethanimidamide hydrochloride | 105324-22-9 | C3H9ClN2S |

|

2-(propan-2-yloxy)ethanimidamide | 133915-08-9 | C5H12N2O |

Gerelateerde literatuur

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

Aanbevolen leveranciers

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten